3-{[4-(3-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
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Overview
Description
The compound 3-{[4-(3-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a complex organic molecule featuring a benzothiazole core, a triazole ring, and a chlorophenyl group
Scientific Research Applications
3-{[4-(3-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the proliferation of colon cancer cells
Mode of Action
It’s known that similar compounds can inhibit cell proliferation This could be achieved by interacting with its targets and causing changes that disrupt the normal cell cycle, leading to cell death
Biochemical Pathways
The compound potentially acts through the HSP90 and TRAP1 mediated signaling pathway . These pathways are involved in various cellular processes, including protein folding and degradation, cell growth and differentiation, and protection against stress. Disruption of these pathways can lead to cell death, particularly in cancer cells.
Result of Action
The compound has been found to selectively inhibit the proliferation of colon cancer cells . This means that it can prevent these cells from multiplying, which could potentially slow down the progression of the disease. The cancerous cells were also examined for nuclear disintegration, and there was a loss of DAPI staining in the compound-treated cancerous cells , indicating cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the triazole ring and the chlorophenyl group. Common reagents used in these steps include sulfur, ethyl mercaptan, and chlorophenyl hydrazine. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one: undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted chlorophenyl derivatives
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of having a benzothiazole core.
Uniqueness
3-{[4-(3-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one: is unique due to its combination of a benzothiazole core, a triazole ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS2/c1-2-25-17-21-20-16(23(17)13-7-5-6-12(19)10-13)11-22-14-8-3-4-9-15(14)26-18(22)24/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVRCJKXVKHTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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